1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Final Coupling: The final step involves coupling the isoquinoline derivative with the propanone moiety, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly affecting cellular processes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. These could include:
Enzymes: The compound might inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It could bind to cellular receptors, triggering or blocking signaling pathways.
DNA/RNA: The compound might interact with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
The uniqueness of 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
InChI |
InChI=1S/C23H29NO4/c1-6-23(25)24-8-7-17-12-21(26-4)22(27-5)13-19(17)20(24)14-28-18-10-15(2)9-16(3)11-18/h9-13,20H,6-8,14H2,1-5H3 |
InChI Key |
LXSQUZRTWBZOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC(=CC(=C3)C)C)OC)OC |
Origin of Product |
United States |
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